Bis(trimethylsilyl)chloromethane
Overview
Description
Mechanism of Action
Target of Action
Bis(trimethylsilyl)chloromethane, also known as Chlorobis(trimethylsilyl)methane, is an organosilicon compound that primarily targets aldehydes . It is widely used in scientific research and laboratory experiments due to its non-toxic and non-flammable properties .
Mode of Action
The interaction of this compound with its targets is quite unique. It undergoes a rapid and selective metalation with s-BuLi, yielding the nucleophilic bis(trimethylsilyl)methyl anion . This process provides a straightforward general entry to vinyl silanes from aromatic, aliphatic, and vinyl aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of vinyl silanes from aldehydes . The compound’s interaction with its targets results in changes in these pathways, leading to the production of vinyl silanes. These silanes are crucial in various chemical reactions and have numerous applications in the field of organic chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 19485 , a boiling point of 57-60 °C/15 mmHg , and a density of 0.892 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of vinyl silanes from aldehydes . This transformation is crucial in various chemical reactions and can significantly impact the outcome of these reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the rate of the metalation process . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)chloromethane can be synthesized through various methods. One common synthetic route involves the reaction of chloromethyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of chlorobis(trimethylsilyl)methane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality product .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)chloromethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Kumada coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with chlorobis(trimethylsilyl)methane include Grignard reagents, alkenyl bromides, and bases such as sodium hydride. Typical reaction conditions involve room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from reactions involving chlorobis(trimethylsilyl)methane include various organosilicon compounds, such as bis(trimethylsilyl)allyl compounds and para-bis(trimethylsilyl)ethylstyrene .
Scientific Research Applications
Bis(trimethylsilyl)chloromethane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including polymers and pharmaceuticals.
Chromatography: It serves as a solvent in chromatographic techniques due to its non-toxic nature.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of advanced materials, such as network polymers and heterocumulenes.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyltrimethylsilane
- Trimethylsilyl chloride
- Bis(trimethylsilyl)methyl chloride
Uniqueness
Bis(trimethylsilyl)chloromethane is unique due to its dual trimethylsilyl groups, which enhance its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers greater stability and a broader range of applications in both laboratory and industrial settings .
Properties
IUPAC Name |
[chloro(trimethylsilyl)methyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGZHVYPBNLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339002 | |
Record name | Bis(trimethylsilyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-35-2 | |
Record name | Bis(trimethylsilyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)chloromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Chlorobis(trimethylsilyl)methane in organic synthesis?
A1: Chlorobis(trimethylsilyl)methane (C₇H₁₉ClSi₂) serves as a versatile reagent with several applications in organic synthesis:
- Peterson Olefination Reactions: This compound plays a crucial role in Peterson olefination reactions, facilitating the formation of carbon-carbon double bonds. []
- Grignard Reagent in Kumada Coupling: Its Grignard reagent readily participates in Kumada cross-coupling reactions, enabling the formation of new carbon-carbon bonds between aryl or vinyl halides and other coupling partners. []
- Synthesis of Methylenephosphine Analogs: It is a valuable precursor in the synthesis of methylenephosphine analogs, expanding the scope of organophosphorus chemistry. []
- Sterically Demanding Ligand: It acts as a sterically demanding ligand, coordinating with main group and transition metal complexes, influencing their reactivity and catalytic properties. []
Q2: Can you describe a reliable method for synthesizing Chlorobis(trimethylsilyl)methane in the laboratory?
A2: A convenient one-pot synthesis for Chlorobis(trimethylsilyl)methane was developed by Kemp and Cowley: []
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